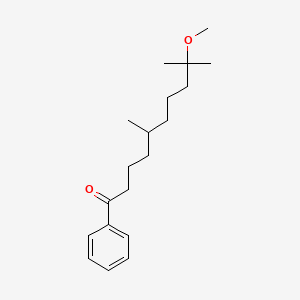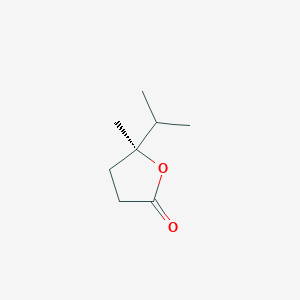
2-Chloro-3,6-dihydroxy-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired positions on the tyrosine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3,6-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,6-dihydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in tyrosine metabolism. The compound’s halogenated structure may enhance its binding affinity and specificity for certain enzymes, leading to altered metabolic outcomes.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-L-tyrosine
- 6-Chloro-L-tyrosine
- 2,6-Dichloro-L-tyrosine
Comparison: 2-Chloro-3,6-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups at specific positions on the tyrosine molecule. This unique structure imparts distinct chemical and biological properties compared to other halogenated tyrosine derivatives. For example, the presence of multiple hydroxyl groups may enhance its solubility and reactivity in aqueous environments, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
61201-53-4 |
|---|---|
Molekularformel |
C9H10ClNO5 |
Molekulargewicht |
247.63 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-chloro-3,4,6-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-7-3(1-4(11)9(15)16)5(12)2-6(13)8(7)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
InChI-Schlüssel |
IBGDWQPAKRNJIP-BYPYZUCNSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1O)O)Cl)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)O)Cl)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

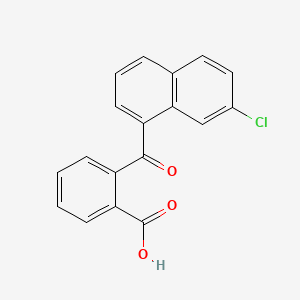
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
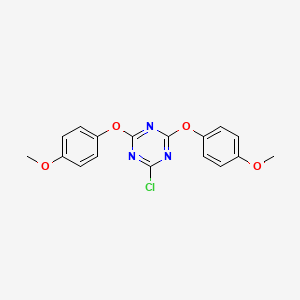
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
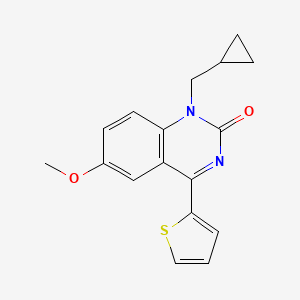

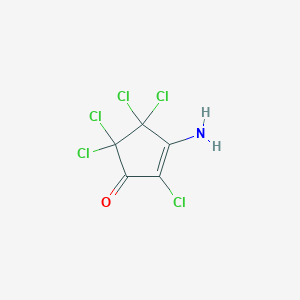
![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
